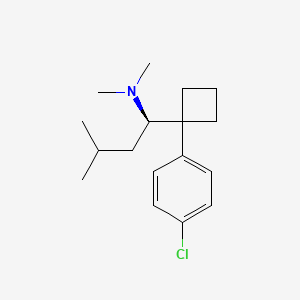

(+)-Sibutramine

Cat. No. B8353329

Key on ui cas rn:

154752-44-0

M. Wt: 279.8 g/mol

InChI Key: UNAANXDKBXWMLN-MRXNPFEDSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07129378B2

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.

[Compound]

Name

CuBr

Quantity

0.12 g

Type

reactant

Reaction Step Six

Name

(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide

Quantity

15 g

Type

reactant

Reaction Step Eight

Name

1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C#N

|

[Compound]

|

Name

|

CuBr

|

|

Quantity

|

0.12 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C#N

|

Step Eight

|

Name

|

(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N

|

Step Ten

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

6.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 4 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purging the flask with argon for 10 min

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was refluxed for 4–6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to 10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the reaction mixture was cooled to 0° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to ambient temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

polish filtered through two layers of filter paper

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at ambient temperature for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to −45° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 6 h

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to −20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was warmed to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the mixture was cooled to 0° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the low boiling point solvents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate for 20 min

|

|

Duration

|

20 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed twice with aqueous NaCl (50 mL, 20%)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 60–70° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The mixture was distilled under azeotropic condition until the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached >95° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The slurry formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 45° C. for 24 h under reduced pressure

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07129378B2

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.

[Compound]

Name

CuBr

Quantity

0.12 g

Type

reactant

Reaction Step Six

Name

(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide

Quantity

15 g

Type

reactant

Reaction Step Eight

Name

1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C#N

|

[Compound]

|

Name

|

CuBr

|

|

Quantity

|

0.12 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C#N

|

Step Eight

|

Name

|

(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N

|

Step Ten

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

6.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 4 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purging the flask with argon for 10 min

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was refluxed for 4–6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to 10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the reaction mixture was cooled to 0° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to ambient temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

polish filtered through two layers of filter paper

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at ambient temperature for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to −45° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 6 h

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to −20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was warmed to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the mixture was cooled to 0° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the low boiling point solvents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate for 20 min

|

|

Duration

|

20 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed twice with aqueous NaCl (50 mL, 20%)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 60–70° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The mixture was distilled under azeotropic condition until the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached >95° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The slurry formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 45° C. for 24 h under reduced pressure

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07129378B2

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.

[Compound]

Name

CuBr

Quantity

0.12 g

Type

reactant

Reaction Step Six

Name

(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide

Quantity

15 g

Type

reactant

Reaction Step Eight

Name

1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C#N

|

[Compound]

|

Name

|

CuBr

|

|

Quantity

|

0.12 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C#N

|

Step Eight

|

Name

|

(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N

|

Step Ten

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

6.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 4 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purging the flask with argon for 10 min

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was refluxed for 4–6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to 10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the reaction mixture was cooled to 0° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to ambient temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

polish filtered through two layers of filter paper

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at ambient temperature for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to −45° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 6 h

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to −20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was warmed to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the mixture was cooled to 0° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the low boiling point solvents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate for 20 min

|

|

Duration

|

20 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed twice with aqueous NaCl (50 mL, 20%)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 60–70° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The mixture was distilled under azeotropic condition until the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached >95° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The slurry formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 45° C. for 24 h under reduced pressure

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |